molecular formula C6H10O4 B1216400 3-Methylglutaric acid CAS No. 626-51-7

3-Methylglutaric acid

Cat. No. B1216400
CAS RN: 626-51-7
M. Wt: 146.14 g/mol
InChI Key: XJMMNTGIMDZPMU-UHFFFAOYSA-N
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Description

3-Methylglutaric acid is an organic acid associated with two distinct leucine pathway enzyme deficiencies . It is excreted in the urine of individuals harboring deficiencies in 3-hydroxy-3-methylglutaryl (HMG) CoA lyase (HMGCL) or 3-methylglutaconyl CoA hydratase (AUH) .


Synthesis Analysis

3-Methylglutaconic aciduria type I (3-MGA-I) is an autosomal recessive disorder of leucine metabolism, caused by biallelic mutations in the AUH gene which codes for the 3-methylglutaconyl-CoA hydratase enzyme .


Molecular Structure Analysis

The molecular formula of 3-Methylglutaric acid is C6H10O4 . Its average mass is 146.141 Da and its monoisotopic mass is 146.057907 Da .


Chemical Reactions Analysis

3-Methylglutaric acid is classically associated with two distinct leucine pathway enzyme deficiencies . It is excreted in the urine of individuals harboring deficiencies in 3-hydroxy-3-methylglutaryl (HMG) CoA lyase (HMGCL) or 3-methylglutaconyl CoA hydratase (AUH) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methylglutaric acid is 146.1412 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Neurological Research

3-Methylglutaric acid is known to accumulate in various organic acidemias, which are metabolic disorders that can lead to neurodegeneration events in children . This makes it a valuable compound in neurological research, particularly in understanding the toxic mechanisms elicited by 3-Methylglutaric acid in the brain .

Mitochondrial Function Studies

Research has shown that 3-Methylglutaric acid can disturb mitochondrial function and induce oxidative stress in rat brain synaptosomes . This makes it useful in studying mitochondrial function and the effects of oxidative stress on the brain .

Metabolic Acidurias Research

Patients with metabolic acidurias, a group of disorders characterized by the accumulation of acids in the body, often have elevated levels of 3-Methylglutaric acid . This makes it a key compound in researching these disorders .

Production of Thermostable Lubricants

3-Methylglutaric acid is used in the production of thermostable lubricants . These are lubricants that maintain their properties even at high temperatures .

Plasticizers Production

3-Methylglutaric acid is also used in the production of plasticizers . Plasticizers are substances added to materials to increase their plasticity or flexibility .

Improving Low Temperature Properties of Plastics

In addition to being used as a plasticizer, 3-Methylglutaric acid is also used to improve the low-temperature properties of plastics . This makes it valuable in the production of plastics that need to maintain their properties in cold environments .

Synthesis of Anti-Ulcer Preparations

3-Methylglutaric acid is used in the synthesis of some anti-ulcer preparations . This makes it a key compound in pharmaceutical research and drug development .

Amino Acid Metabolism Studies

3-Methylglutaric acid is a metabolite of the essential amino acid L-leucine . This makes it useful in studying amino acid metabolism, particularly the metabolism of L-leucine .

Safety and Hazards

3-Methylglutaric acid is considered toxic. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, and there is a risk of serious damage to health by prolonged exposure .

Future Directions

The high variability of 3-Methylglutaconic aciduria in adulthood underlines the importance of considering inherited metabolic disorders, especially organic acidurias, in adult patients presenting with movement disorders and radiological findings consistent with extensive leukoencephalopathy .

Mechanism of Action

Target of Action

The primary target of 3-Methylglutaric acid is the 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the biosynthesis of cholesterol, acting as the rate-limiting step in the conversion of acetate to hydroxymethylglutaryl coenzyme A .

Mode of Action

3-Methylglutaric acid interferes with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A . It also inhibits the activity of HMG-CoA reductase, thereby affecting the biosynthesis of cholesterol .

Biochemical Pathways

3-Methylglutaric acid is an intermediate of the mitochondrial leucine catabolism . It accumulates when the conversion of 3-methylglutaconyl-coenzyme A (CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase is disturbed . This disturbance is the underlying cause in 3-Methylglutaconic aciduria type I .

Pharmacokinetics

It is known that in healthy individuals, 3-methylglutaric acid is found only in traces in the urine . In patients with 3-Methylglutaconic aciduria, concentrations can intermittently rise above 1,000 mmol/mol creatinine .

Result of Action

3-Methylglutaric acid can induce lipid oxidative damage and protein oxidative damage . It decreases the non-enzymatic antioxidant defenses in cerebral cortex supernatants, leading to oxidative stress in the cerebral cortex . It also diminishes synaptophysin levels and tau phosphorylation, and increases active caspase-3 content, indicative of cell damage .

Action Environment

The action of 3-Methylglutaric acid can be influenced by environmental factors such as diet. For example, patients with AUH defect excrete even higher amounts of urinary 3-Methylglutaric acid after a leucine-rich, or in general a protein-rich, meal . This suggests that dietary factors can influence the action, efficacy, and stability of 3-Methylglutaric acid.

properties

IUPAC Name

3-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMMNTGIMDZPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211649
Record name 3-Methylglutaric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000752
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CAS RN

626-51-7
Record name 3-Methylglutaric acid
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Record name 3-Methylglutaric acid
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Record name 3-METHYLGLUTARIC ACID
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Record name 3-Methylglutaric acid
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Record name 3-methylglutaric acid
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Record name 3-METHYLGLUTARIC ACID
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Record name Methylglutaric acid
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Melting Point

80 - 82 °C
Record name Methylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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